Cas no 79478-02-7 (4-(Trifluoromethyl)phenylglyoxylic acid)

4-(Trifluoromethyl)phenylglyoxylic acid structure
79478-02-7 structure
Product Name:4-(Trifluoromethyl)phenylglyoxylic acid
CAS 번호:79478-02-7
MF:C9H5F3O3
메가와트:218.129413366318
CID:1797780
PubChem ID:21714237
Update Time:2025-04-24

4-(Trifluoromethyl)phenylglyoxylic acid 화학적 및 물리적 성질

이름 및 식별자

    • Benzeneacetic acid, a-oxo-4-(trifluoromethyl)-
    • α-Oxo-4-(trifluoromethyl)benzeneacetic acid (ACI)
    • 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
    • 4-(Trifluoromethyl)phenylglyoxylic acid
    • 인치: 1S/C9H5F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4H,(H,14,15)
    • InChIKey: CEUHHKLWSQKEFI-UHFFFAOYSA-N
    • 미소: O=C(C(C1C=CC(C(F)(F)F)=CC=1)=O)O

계산된 속성

  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 3

4-(Trifluoromethyl)phenylglyoxylic acid 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Apollo Scientific
PC32904-250mg
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
79478-02-7 96%
250mg
£60.00 2023-09-02
Apollo Scientific
PC32904-1g
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
79478-02-7 96%
1g
£150.00 2023-09-02
TRC
T193405-50mg
[4-(Trifluoromethyl)phenyl]glyoxylic acid
79478-02-7
50mg
$ 105.00 2022-06-03
TRC
T193405-100mg
[4-(Trifluoromethyl)phenyl]glyoxylic acid
79478-02-7
100mg
$ 175.00 2022-06-03
A2B Chem LLC
AI94946-250mg
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
79478-02-7 97%
250mg
$175.00 2024-04-19
A2B Chem LLC
AI94946-1g
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
79478-02-7 97%
1g
$369.00 2024-04-19
A2B Chem LLC
AI94946-5g
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
79478-02-7 97%
5g
$1016.00 2024-04-19
abcr
AB546652-500mg
[4-(Trifluoromethyl)phenyl]glyoxylic acid, 95%; .
79478-02-7 95%
500mg
€209.80 2024-07-20
abcr
AB546652-1g
[4-(Trifluoromethyl)phenyl]glyoxylic acid, 95%; .
79478-02-7 95%
1g
€324.00 2024-07-20
abcr
AB546652-5g
[4-(Trifluoromethyl)phenyl]glyoxylic acid, 95%; .
79478-02-7 95%
5g
€904.60 2024-07-20

4-(Trifluoromethyl)phenylglyoxylic acid 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetonitrile ,  Water ;  2 h, rt
1.2 Reagents: Water ;  pH 2.1
참조
Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation
Furukawa, Keisuke; Inada, Haruki; Shibuya, Masatoshi; Yamamoto, Yoshihiko, Organic Letters, 2016, 18(17), 4230-4233

합성 방법 2

반응 조건
1.1 Reagents: Pyridine ,  Selenium dioxide
참조
Synthesis and SAR evaluation of oxadiazolopyrazines as selective Haemophilus influenzae antibacterial agents
Beebe, Xenia; Nilius, Angela M.; Merta, Philip J.; Soni, Niru B.; Bui, Mai H.; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(19), 3133-3136

합성 방법 3

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7, rt
참조
Electronic and Functional Scope of Boronic Acid Derived Salicylidenehydrazone (BASHY) Complexes as Fluorescent Dyes
Alcaide, Maria M.; Santos, Fabio M. F.; Pais, Vania F.; Carvalho, Joana Ines ; Collado, Daniel; et al, Journal of Organic Chemistry, 2017, 82(14), 7151-7158

합성 방법 4

반응 조건
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
참조
Visible Light-Induced Coupling Cyclization Reaction of α-Diazosulfonium Triflates with α-Oxocarboxylic Acids or Alkynes
Xu, Xue-Cen; Wu, Dan-Ni; Liang, Yong-Xin; Yang, Ming; Yuan, Hai-Yan; et al, Journal of Organic Chemistry, 2022, 87(24), 16604-16616

합성 방법 5

반응 조건
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 110 °C → 90 °C; 4 h, 90 °C
참조
1D Fe3O4@CuSiO3 composites catalyzed decarboxylative A3-coupling for propargylamine synthesis
Wang, Fang; Feng, Huangdi ; Li, Huiqiong; Miao, Teng; Cao, Tiantian; et al, Chinese Chemical Letters, 2020, 31(6), 1558-1563

합성 방법 6

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Tetrabutylammonium iodide ,  Iron Solvents: Acetonitrile ,  Water ;  12 h, 90 °C
참조
Synthesis of α-Keto Acids via Oxidation of Alkenes Catalyzed by a Bifunctional Iron Nanocomposite
Song, Tao ; Ma, Zhiming; Wang, Xiaoxue; Yang, Yong, Organic Letters, 2021, 23(15), 5917-5921

합성 방법 7

반응 조건
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  16 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5, rt
참조
Visible-light-mediated metal-free decarboxylative acylation of electron-deficient quinolines using α-ketoacids under ambient air
Zheng, Zhongqi; Wu, Yongdi; Lu, Xuelian; Zhang, Fang-Lin; Qi, Mei-Fang; et al, Tetrahedron, 2022, 112,

합성 방법 8

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Synthesis of unnatural α-amino acid derivatives via light-mediated radical decarboxylative processes
Merkens, Kay; Aguilar Troyano, Francisco Jose; Djossou, Jonas; Gomez-Suarez, Adrian, Advanced Synthesis & Catalysis, 2020, 362(12), 2354-2359

합성 방법 9

반응 조건
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 - 6 h, 110 °C → 90 °C
참조
A metal-free and additive-free facile method for the synthesis of 1H-Perimidines
Li, Suzhen; Shang, Suqin; Zhang, Xiuyu; Guo, Mengyi; Ma, Wanqian; et al, Tetrahedron Letters, 2023, 129,

합성 방법 10

반응 조건
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
참조
Hypervalent Iodine(III)-Promoted Radical Oxidative C-H Annulation of Arylamines with α-Keto Acids
Long, Lipeng; Wang, Jieyan; Gu, Liuqing; Yang, Shiguang; Qiao, Liang; et al, Journal of Organic Chemistry, 2021, 86(17), 12084-12092

합성 방법 11

반응 조건
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
참조
Photoinduced homolytic decarboxylative acylation/cyclization of unactivated alkenes with α-keto acid under external oxidant and photocatalyst free conditions: access to quinazolinone derivatives
Sun, Bin; Shi, Rongcheng; Zhang, Kesheng; Tang, Xiaoli; Shi, Xiayue; et al, Chemical Communications (Cambridge, 2021, 57(49), 6050-6053

합성 방법 12

반응 조건
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 90 °C
참조
Photoredox Catalysis Enables Decarboxylative Cyclization with Hypervalent Iodine(III) Reagents: Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
Li, Jian ; Lu, Xue-Chen; Xu, Yue; Wen, Jin-Xia; Hou, Guo-Quan; et al, Organic Letters, 2020, 22(24), 9621-9626

합성 방법 13

반응 조건
1.1 Reagents: Magnesium Solvents: Diethyl ether
1.2 Solvents: Diethyl ether
1.3 Reagents: Sodium hydroxide ,  Water Solvents: Tetrahydrofuran ,  Water
참조
The synthesis and structure-activity relationships of 1,3-diaryl 1,2,4-(4H)-triazol-5-ones: A new class of calcium-dependent, large conductance, potassium (maxi-k) channel opener targeted for urge urinary incontinence
Hewawasam, Piyasena; Erway, Matthew; Thalody, George; Weiner, Harvey; Boissard, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(7), 1117-1120

합성 방법 14

반응 조건
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  rt → 120 °C; 1 h, 120 °C; 120 °C → 90 °C; 4 h, 90 °C
참조
Water-soluble benzoylformic acid photoinitiators for water-based LED-triggered deep-layer photopolymerization
He, Xianglong; Jia, Wei; Gao, Yanjing; Jiang, Shengling; Nie, Jun; et al, European Polymer Journal, 2022, 167,

합성 방법 15

반응 조건
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  2 h, 0 °C
1.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C
1.4 Reagents: Dimethyl sulfide ;  2 h, 0 °C
참조
Mild and Chemoselective Thioacylation of Amines Enabled by the Nucleophilic Activation of Elemental Sulfur
Saito, Masato; Murakami, Sho; Nanjo, Takeshi ; Kobayashi, Yusuke ; Takemoto, Yoshiji, Journal of the American Chemical Society, 2020, 142(18), 8130-8135

합성 방법 16

반응 조건
1.1 Reagents: Pyridine ,  Selenium dioxide ;  overnight, 90 - 110 °C
참조
Visible-Light-Mediated Decarboxylation/Oxidative Amidation of α-Keto Acids with Amines under Mild Reaction Conditions Using O2
Liu, Jie; Liu, Qiang; Yi, Hong; Qin, Chu; Bai, Ruopeng; et al, Angewandte Chemie, 2014, 53(2), 502-506

합성 방법 17

반응 조건
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  4 h, rt → 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Metal-free C3-H acylation of quinoxalin-2(1H)-ones with α-oxo-carboxylic acids
Ni, Hangcheng; Shi, Xingzi; Li, Yu; Zhang, Xiaoning; Zhao, Jingwei; et al, Organic & Biomolecular Chemistry, 2020, 18(33), 6558-6563

4-(Trifluoromethyl)phenylglyoxylic acid Raw materials

4-(Trifluoromethyl)phenylglyoxylic acid Preparation Products

추천 공급업체
Wuhan Comings Biotechnology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd